
(Cyanomethyl)(triphenyl)phosphonium
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Description
(Cyanomethyl)(triphenyl)phosphonium is a quaternary phosphonium salt characterized by a cyanomethyl group (-CH₂CN) attached to a triphenylphosphonium core. Its structure has been extensively studied via X-ray diffraction, revealing a tetrahedral geometry around the phosphorus atom, with distinct bond lengths and angles for the P–C (cyanomethyl) and P–C (phenyl) groups . The compound crystallizes in a monoclinic system, stabilized by weak intermolecular hydrogen bonds involving the chloride counterion and cyanomethyl hydrogens . This structural rigidity contributes to its stability in solid and solution states, making it a versatile intermediate in organic synthesis and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (cyanomethyl)(triphenyl)phosphonium derivatives, and how are they characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of triphenylphosphine with cyanomethyl bromide under reflux in acetonitrile yields the target compound. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) to confirm the phosphonium cation structure and mass spectrometry (MS) to verify molecular weight .
- Key Data : Exact mass for this compound chloride is 337.0787 g/mol (theoretical) .
Q. How does the mitochondrial-targeting mechanism of this compound derivatives enhance therapeutic efficacy?
- Methodology : The triphenylphosphonium (TPP) moiety acts as a lipophilic cation, exploiting the mitochondrial membrane potential (ΔΨm) to accumulate in mitochondria. This is validated using fluorescent probes (e.g., MitoTracker) and assays measuring mitochondrial membrane depolarization .
- Experimental Design : Conjugation of TPP to bioactive molecules (e.g., thiazole derivatives) improves cellular uptake and mitochondrial localization, as shown in cytotoxicity assays against cancer cell lines .
Q. What analytical techniques are critical for assessing purity and stability of this compound salts?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while thermogravimetric analysis (TGA) evaluates thermal stability. Stability under ambient conditions is monitored via <sup>31</sup>P NMR to detect hydrolysis or oxidation .
Advanced Research Questions
Q. How can synthesis yields of this compound derivatives be optimized?
- Methodology : Reaction parameters such as solvent polarity (acetonitrile vs. THF), temperature, and stoichiometry are systematically varied. For instance, refluxing in acetonitrile for 24 hours achieves 88% yield for analogous phosphonium salts .
- Data Contradiction : Lower yields in polar aprotic solvents (e.g., DMF) may result from side reactions, necessitating optimization via design of experiments (DoE) .
Q. What strategies address discrepancies in toxicity profiles of phosphonium-based compounds across studies?
- Methodology : Probit analysis is used to model dose-response relationships. For example, LC50 values for guppy fish are derived using probit equations (Y = 9.95×13.56 for butyl derivatives), with R<sup>2</sup> >94% confirming reliability .
- Limitations : Species-specific toxicity (e.g., aquatic vs. mammalian models) requires cross-validation using in vitro assays (e.g., mitochondrial respiration inhibition) .
Q. How do structural modifications (e.g., cyanomethyl substitution) influence the biological activity of triphenylphosphonium conjugates?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varying alkyl/aryl groups. For example, cyanomethyl substitution enhances antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) compared to unsubstituted analogs, attributed to improved membrane penetration .
- Experimental Design : Antioxidant activity is quantified via DPPH radical scavenging assays, with EC50 values correlated to electron-donating substituents .
Comparison with Similar Compounds
Comparison with Similar Phosphonium Compounds
Structural and Spectroscopic Properties
Coupling Constants (JCP)
The 1JCP coupling constant for the P–CH₂ group in (cyanomethyl)(triphenyl)phosphonium (49.6–50.3 Hz) aligns closely with values observed in n-propyl(triphenyl)phosphonium and n-butyl(triphenyl)phosphonium salts (49.6–50.3 Hz) . This similarity indicates comparable electronic environments around the phosphorus atom in these compounds. However, the 2JCP and 3JCP values differ slightly due to variations in substituent steric and electronic effects.
Substituent Effects on Geometry
- Chloromethyl(triphenyl)phosphonium chloride (CAS 5293-84-5) shares a similar tetrahedral geometry but exhibits shorter P–Cl bond lengths compared to the P–CN bond in the cyanomethyl analog .
- Benzyl(triphenyl)phosphonium bromide features a bulkier aromatic substituent, leading to increased steric hindrance and altered crystal packing compared to the cyanomethyl derivative .
Thermal Stability
Aromatic phosphonium compounds, such as this compound, demonstrate superior thermal stability compared to aliphatic analogs. For example:
Compound | Char Residue at 800°C (%) | Thermal Degradation Onset (°C) | Reference |
---|---|---|---|
This compound | ~18.5 (in PLA composites) | 280–300 | |
Aliphatic phosphonium salts | <10 | 200–250 |
The enhanced stability of aromatic phosphonium salts arises from their ability to form protective char layers via oxidative pathways, whereas aliphatic analogs decompose more readily .
Antimicrobial Efficacy
- Quaternary ammonium/phosphonium salts (e.g., benzyl(triphenyl)phosphonium bromide ) exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria, with MIC values in the µM range .
Mitochondrial Targeting
- This compound lacks the antioxidant "warhead" of MitoQ but shares its lipophilic cation properties, enabling mitochondrial localization in theoretical models .
Diagnostic Imaging
- 99mTc-labeled alkyltriphenylphosphonium derivatives (e.g., 99mTc-Mito10-MAG3 ) are used in PET imaging for early tumor detection, achieving >90% uptake in breast cancer models .
Chemical Reactivity
Nucleophilic Substitution
- This compound chloride undergoes nucleophilic displacement at the cyanomethyl carbon, enabling syntheses of α-cyanoalkyl derivatives .
- In contrast, chloromethyl(triphenyl)phosphonium chloride (CAS 5293-84-5) reacts more readily with thiols and amines due to the higher electrophilicity of the chloromethyl group .
Fragmentation Patterns
Collisional activation of triphenylalkylphosphonium ions (e.g., [(C₆H₅)₃C₂H₅P]⁺) favors loss of alkyl substituents, whereas this compound fragments via cyanide elimination, producing distinct mass spectral signatures .
Flame Retardancy
- Aromatic phosphonium salts enhance char formation in polylactide (PLA) nanocomposites, increasing char residue from 5% (pure PLA) to 18.5% (PLA-5 composite) .
- Aliphatic phosphonium salts are less effective due to lower thermal stability .
Corrosion Inhibition
- Benzyl(triphenyl)phosphonium bromide reduces mild steel corrosion in acidic media by 85% at 1 mM concentration, outperforming aliphatic analogs .
Properties
Molecular Formula |
C20H17NP+ |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
cyanomethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H17NP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,17H2/q+1 |
InChI Key |
QXTXVPBQJUGOFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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